molecular formula C9H9N3 B099027 2-Methylquinoxalin-5-amine CAS No. 19031-42-6

2-Methylquinoxalin-5-amine

Cat. No.: B099027
CAS No.: 19031-42-6
M. Wt: 159.19 g/mol
InChI Key: CJIIYERJYXPGHA-UHFFFAOYSA-N
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Description

2-Methylquinoxalin-5-amine is a nitrogen-containing heterocyclic compound with a quinoxaline core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of both an amine group and a methyl group on the quinoxaline ring enhances its chemical reactivity and biological activity.

Synthetic Routes and Reaction Conditions:

    Classical Method: The traditional synthesis of quinoxaline derivatives involves the condensation of o-phenylenediamine with a dicarbonyl compound.

    Direct C-H Functionalization: Recent advancements have focused on the direct C-H functionalization of quinoxaline derivatives using heterogeneous catalysis.

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and green chemistry principles is becoming increasingly popular to minimize environmental impact and improve efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products:

    Oxidation: Quinoxaline N-oxides.

    Reduction: Reduced quinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methylquinoxalin-5-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

2-Methylquinoxalin-5-amine can be compared with other quinoxaline derivatives:

    Quinoxaline: The parent compound, lacking the methyl and amine groups, has different reactivity and biological activity.

    2,3-Dimethylquinoxaline: Similar in structure but with an additional methyl group, leading to different chemical properties.

    5-Nitroquinoxaline:

Uniqueness: The unique combination of a methyl group and an amine group on the quinoxaline ring makes this compound particularly versatile in its chemical reactivity and biological activity, distinguishing it from other quinoxaline derivatives .

Properties

IUPAC Name

2-methylquinoxalin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-6-5-11-9-7(10)3-2-4-8(9)12-6/h2-5H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJIIYERJYXPGHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC(=C2N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-methyl-5-nitroquinoxaline (3.67 g) in MeOH (350 mL) was added dropwise a 20% aqueous titanium trichloride (92.9 g) at room temperature. After the addition, the mixture was further stirred for one hour, and concentrated under reduced pressure. The resultant was neutralized by addition of aqueous sodium carbonate solution, and the mixture was extracted four times with ethyl acetate (150 mL). The organic layers were combined, and dried over magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (chloroform) to give 2-methyl-5-aminoquinoxaline (2.44 g,79%) as orange crystals.
Quantity
3.67 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
92.9 g
Type
catalyst
Reaction Step One

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